1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-7-18(32-2)8-6-16)12-20(21-4-3-10-33-21)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSKIKPZVVEJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The molecular structure of the compound can be broken down into several key components:
- Pyrazolo[3,4-b]pyridine core : This heterocyclic framework is known for its bioactive properties.
- Substituents : The presence of a tetrahydrothiophene moiety and a methoxybenzyl group enhances its pharmacological profile.
Synthesis typically involves multi-step reactions that include cyclization processes and functional group modifications. The detailed synthetic pathways are essential for understanding how variations in structure can influence biological activity.
1. Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated superior antimicrobial activity compared to established drugs, suggesting a promising avenue for further development in treating infections .
2. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that derivatives of pyrazolo[3,4-b]pyridine can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. Notably, some compounds exhibit selectivity towards specific kinases involved in cancer progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10f | HeLa | 0.36 |
| 10g | HCT116 | 1.8 |
3. PPAR Agonism
The compound has been identified as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Structure-activity relationship studies emphasize that the steric bulk and positioning of substituents significantly influence hPPARα activation .
Case Study 1: Antimicrobial Evaluation
A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for antimicrobial activity using the agar well diffusion method. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some demonstrating activity comparable to standard antibiotics .
Case Study 2: Antiproliferative Screening
In a comparative study involving multiple derivatives against cancer cell lines, one specific derivative exhibited a remarkable inhibitory effect on cell proliferation at low concentrations (IC50 values < 5 µM). This suggests potential as a lead compound for further anticancer drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study: Antiproliferative Effects
In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of key oncogenic pathways, leading to reduced cell viability and increased apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .
Case Study: Inhibition of Inflammatory Mediators
Research highlighted that treatment with this compound resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been explored extensively. The compound has shown promising activity against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Efficacy
In a series of experiments, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound in developing new antimicrobial agents .
Summary Table of Applications
Chemical Reactions Analysis
Formation of the C4-Carboxamide Group
The carboxamide at position 4 is synthesized via amide coupling :
-
Hydrolysis : Ethyl ester to carboxylic acid using NaOH in ethanol/water (80°C, 4 h) .
-
Activation : Conversion to acid chloride with oxalyl chloride (0°C to RT, 2 h).
-
Coupling : Reaction with 4-methoxybenzylamine in THF with pyridine (RT, 12 h) .
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis yield | 92% | |
| Coupling yield | 85% |
C3-Methyl Group
-
Introduced during pyrazole synthesis:
C6-Thiophen-2-yl Group
-
Suzuki-Miyaura Coupling :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Side Reactions and Optimization
-
Over-oxidation : Occurs during sulfone formation if H₂O₂ is used in excess. Mitigated by controlled addition at 0°C.
-
Incomplete alkylation : Addressed via excess alkylating agent (1.5 eq) and extended reaction times.
-
Racemization : Observed at the tetrahydrothiophene moiety; resolved using chiral catalysts.
Comparative Reactivity Table
| Reaction Type | Conditions | Key Challenges | Solutions |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 70°C | Competing N7 alkylation | Use bulky bases (e.g., DBU) |
| Amide coupling | Pyridine, THF | Low solubility of acid chloride | Use DMF as co-solvent |
| Suzuki coupling | Pd catalysis | Homocoupling of boronic acid | Degas solvents, use excess Pd |
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-b]Pyridine Carboxamides
The following compounds share the pyrazolo[3,4-b]pyridine carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:
Heterocyclic Analogues with Divergent Cores
Key Findings and Implications
Sulfone vs. Non-Sulfone Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound likely improves aqueous solubility and oxidative stability compared to non-sulfonated analogs (e.g., tetrahydrothiophene derivatives in ).
Thiophen-2-yl: Similar to thiophen-2-ylmethyl in , but direct attachment may strengthen target binding via planar aromatic interactions.
Synthetic Efficiency : High yields (95–98%) in suggest that carboxamide formation via coupling reactions is robust, though the target compound’s synthesis may require optimized conditions for the sulfone moiety.
Thermal Stability : Melting points correlate with substituent polarity; the target compound’s mp is expected to exceed 150°C based on sulfone and aromatic content.
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux in ethanol) | Higher yields (75–85%) |
| Catalyst | Pd(OAc)₂ for cross-coupling | Reduces side reactions |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Purification | Column chromatography (SiO₂) | Purity >95% (HPLC-confirmed) |
Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .
How can the molecular structure and stereochemistry be confirmed?
Basic Research Question
Methodological Approach :
- X-ray Crystallography : Resolves 3D conformation, confirming the tetrahydrothiophene dioxidane ring geometry and substituent orientation .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl singlet at δ 3.8 ppm) and confirms regiochemistry of the pyrazolo-pyridine core .
- 2D NMR (COSY, NOESY) : Validates spatial proximity of substituents (e.g., thiophen-2-yl to methyl group) .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 539.1542) .
What biological targets are implicated, and how can assays be designed to validate them?
Advanced Research Question
Reported Targets :
Q. Assay Design :
- Electrophysiology (Patch Clamp) : Measure GIRK current modulation in transfected HEK293 cells (EC₅₀ determination) .
- Kinase Inhibition Screening : Use TR-FRET assays with recombinant kinases (IC₅₀ profiling) .
- Cellular Viability Assays : Test anti-proliferative effects in cancer cell lines (e.g., MTT assay in HeLa cells) .
How can structure-activity relationship (SAR) studies improve potency and selectivity?
Advanced Research Question
Methodological Framework :
Substituent Variation :
- Replace 4-methoxybenzyl with fluorinated or heteroaromatic groups to enhance blood-brain barrier penetration .
- Modify the thiophen-2-yl group to furan or pyridine for kinase selectivity .
Functional Group Addition : Introduce sulfonamide or ester groups to improve metabolic stability .
Q. Example SAR Findings :
| Modification | Biological Outcome |
|---|---|
| Methoxy → Fluorine (P1 position) | 2.5× increase in GIRK activation |
| Thiophene → Furan (C6 position) | Reduced kinase off-target activity |
How can discrepancies in reported biological activities be resolved?
Advanced Research Question
Common Sources of Contradiction :
- Assay Conditions : Variability in cell lines (e.g., primary vs. immortalized cells) or buffer ionic strength affecting GIRK activity .
- Compound Purity : Impurities >5% (HPLC) may artifactually inhibit kinases .
- Structural Analog Misassignment : Similar compounds (e.g., apixaban derivatives) may have divergent targets .
Q. Resolution Strategies :
- Dose-Response Validation : Replicate assays across multiple labs with standardized protocols.
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
What physicochemical properties influence bioavailability, and how can they be optimized?
Basic Research Question
Key Properties :
- LogP : Calculated 3.2 (moderate lipophilicity) .
- Solubility : <10 µg/mL in aqueous buffer (pH 7.4), necessitating formulation with cyclodextrins .
- Permeability (Caco-2) : Papp = 8.2 × 10⁻⁶ cm/s, suggesting moderate absorption .
Q. Optimization Tactics :
- Prodrug Design : Esterify the carboxamide to enhance intestinal absorption .
- Crystallinity Reduction : Amorphous solid dispersions improve dissolution rates .
What strategies enhance metabolic stability for in vivo studies?
Advanced Research Question
Metabolic Hotspots :
- Tetrahydrothiophene dioxidane : Susceptible to CYP3A4-mediated oxidation .
- Methoxybenzyl Group : O-demethylation generates reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
